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Compound of Interest

Compound Name: Piperazine-2-thione

Cat. No.: B12107080 Get Quote

Note on Piperazine-2-thione: Extensive searches for experimental spectroscopic data (NMR,

IR, Mass) for piperazine-2-thione did not yield any available results. This suggests that the

compound may be unstable, not well-characterized, or known by a different chemical name.

Consequently, this guide will provide a comprehensive spectroscopic analysis of the closely

related and well-documented compound, piperazine-2,5-dione, also known as glycine

anhydride. This diketopiperazine serves as a valuable proxy for understanding the

spectroscopic characteristics of the piperazine ring system.

Introduction
Piperazine-2,5-dione is the simplest cyclic dipeptide, formed from the condensation of two

glycine molecules.[1][2] Its rigid, planar structure and presence in various natural products and

biologically active compounds make it a significant molecule in medicinal chemistry and drug

development.[3][4] A thorough understanding of its spectroscopic properties is fundamental for

its identification, characterization, and the analysis of its derivatives. This guide presents a

detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data for piperazine-2,5-dione.

Spectroscopic Data
The following sections summarize the key spectroscopic data for piperazine-2,5-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For

piperazine-2,5-dione, the symmetry of the molecule simplifies its NMR spectra.

Table 1: ¹H NMR Spectroscopic Data for Piperazine-2,5-dione

Chemical Shift (δ) ppm Multiplicity Assignment

~3.8 - 4.1 Singlet CH₂

~8.0 - 8.5 Singlet (broad) NH

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data for Piperazine-2,5-dione

Chemical Shift (δ) ppm Assignment

~45 CH₂

~167 C=O

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The IR

spectrum of piperazine-2,5-dione is characterized by the prominent absorption bands of the

amide functional groups.

Table 3: IR Spectroscopic Data for Piperazine-2,5-dione
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Wavenumber (cm⁻¹) Intensity Assignment

~3200 - 3400 Strong, Broad N-H stretch

~1650 - 1700 Strong C=O stretch (Amide I)

~1450 - 1550 Medium N-H bend (Amide II)

~1200 - 1300 Medium C-N stretch

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a

compound, as well as to gain structural information through fragmentation patterns.

Table 4: Mass Spectrometry Data for Piperazine-2,5-dione

m/z Relative Intensity Assignment

114 High [M]⁺ (Molecular Ion)

86 Medium [M - CO]⁺

70 Medium [M - CO - NH₂]⁺

56 High [M - 2CO]⁺

42 High [CH₂=C=O]⁺ or [CH₂=N=CH₂]⁺

30 High [CH₂=NH₂]⁺

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of

300 MHz or higher. The sample is dissolved in a deuterated solvent, such as DMSO-d₆, and
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placed in a 5 mm NMR tube. Chemical shifts are reported in parts per million (ppm) relative to a

tetramethylsilane (TMS) internal standard.

Infrared (IR) Spectroscopy
The IR spectrum of solid piperazine-2,5-dione is commonly obtained using the KBr pellet

method. A small amount of the finely ground sample is mixed with dry potassium bromide

powder and pressed into a thin, transparent pellet. The spectrum is then recorded using a

Fourier Transform Infrared (FTIR) spectrometer.[5]

Mass Spectrometry
Electron Ionization (EI) mass spectrometry is a common technique for the analysis of relatively

small, volatile molecules like piperazine-2,5-dione. The sample is introduced into the mass

spectrometer, where it is ionized by a high-energy electron beam. The resulting ions are then

separated based on their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like piperazine-2,5-dione.

General workflow for the spectroscopic analysis of a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Piperazine-2,5-dione: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12107080#spectroscopic-data-of-piperazine-2-
thione-nmr-ir-mass]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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